Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been used as precursors in the synthesis of a wide range of organic compounds .
Mode of Action
It’s known that similar compounds can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
Biochemical Pathways
Derivatives of similar compounds have shown a wide spectrum of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been associated with a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Preparation Methods
The synthesis of tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate can be achieved through several routes. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with methoxyacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield .
Chemical Reactions Analysis
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids[][3].
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield alcohol derivatives[][3].
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as amines or thiols[][3].
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields[3][3].
Scientific Research Applications
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: This compound has an ethoxy group instead of a methoxy group, which can affect its reactivity and applications.
Tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate: The presence of a cyano group in this compound can lead to different chemical properties and uses.
Tert-butyl 4-methylenepiperidine-1-carboxylate:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLLSFRHFHSUES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438978 | |
Record name | tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169206-65-9 | |
Record name | tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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